(2,5-Difluoro-4-phenylmethoxyphenyl)methanol
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Overview
Description
(2,5-Difluoro-4-phenylmethoxyphenyl)methanol is an organic compound with the molecular formula C14H12F2O2 and a molecular weight of 250.24 g/mol . This compound is characterized by the presence of two fluorine atoms and a phenylmethoxy group attached to a phenyl ring, along with a methanol group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Difluoro-4-phenylmethoxyphenyl)methanol typically involves the reaction of 2,5-difluorophenol with benzyl chloride in the presence of a base such as potassium carbonate to form 2,5-difluoro-4-phenylmethoxyphenol. This intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenylmethoxy derivatives.
Scientific Research Applications
(2,5-Difluoro-4-phenylmethoxyphenyl)methanol is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Employed in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of (2,5-Difluoro-4-phenylmethoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
(2,5-Difluoro-4-methoxyphenyl)methanol: Lacks the phenyl group, resulting in different chemical and biological properties.
(2,5-Difluoro-4-phenylmethoxyphenyl)ethanol: Contains an ethanol group instead of methanol, affecting its reactivity and applications.
Uniqueness: (2,5-Difluoro-4-phenylmethoxyphenyl)methanol is unique due to its specific substitution pattern and the presence of both fluorine and phenylmethoxy groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
(2,5-difluoro-4-phenylmethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O2/c15-12-7-14(13(16)6-11(12)8-17)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZBTKRODUCAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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